1-(4-Ethoxy-3,5-dimethylphenyl)ethanol

Description

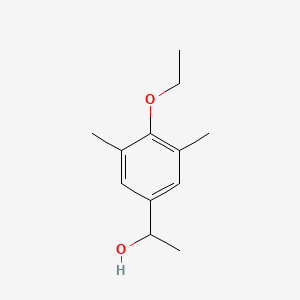

1-(4-Ethoxy-3,5-dimethylphenyl)ethanol is a phenolic alcohol derivative characterized by a para-ethoxy group (‑OCH₂CH₃), two meta-methyl groups (‑CH₃), and a primary ethanol moiety (‑CH₂CH₂OH) attached to the aromatic ring. Its substituents influence both electronic and steric properties, making it a subject of interest in organic synthesis and catalytic studies.

Properties

IUPAC Name |

1-(4-ethoxy-3,5-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-5-14-12-8(2)6-11(10(4)13)7-9(12)3/h6-7,10,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLUWVGTZFSBCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)C(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3,5-dimethylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-ethoxy-3,5-dimethylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-ethoxy-3,5-dimethylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction can lead to the formation of 1-(4-ethoxy-3,5-dimethylphenyl)ethane.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

Oxidation: 1-(4-Ethoxy-3,5-dimethylphenyl)ethanone.

Reduction: 1-(4-Ethoxy-3,5-dimethylphenyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

1-(4-Ethoxy-3,5-dimethylphenyl)ethanol can be synthesized through various organic reactions, including alkylation and condensation methods. The synthesis often involves the reaction of 4-ethoxybenzaldehyde with appropriate alkyl halides under basic conditions to yield the desired alcohol derivative. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Pharmaceutical Development

The compound has been studied for its potential therapeutic effects. Notably, derivatives of phenolic compounds have shown promise in anti-inflammatory and antioxidant activities. Research indicates that this compound may exhibit similar properties due to its structural features that allow for electron donation and stabilization of free radicals .

Fluorescent Probes

Recent studies have evaluated the fluorescent properties of compounds derived from 4-alkoxybenzaldehydes, including this compound. These compounds have been utilized as fluorescent probes in biological assays due to their ability to emit light upon excitation. This property is particularly useful in cellular imaging and tracking biological processes in real-time .

Material Science

In material science, the compound's derivatives have been investigated for their role in developing new materials with specific optical or electronic properties. The introduction of alkoxy groups can modify the electronic characteristics of polymers, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Studies have shown that compounds similar to this compound possess significant biological activities, including antimicrobial and antifungal properties. The mechanism often involves interference with microbial cell membrane integrity or metabolic pathways .

Case Studies

Mechanism of Action

The mechanism by which 1-(4-ethoxy-3,5-dimethylphenyl)ethanol exerts its effects depends on its interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The ethanol moiety can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

The table below compares 1-(4-Ethoxy-3,5-dimethylphenyl)ethanol with key analogs, highlighting substituent variations and their implications:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : Methoxy (‑OCH₃) and ethoxy (‑OCH₂CH₃) groups increase electron density on the aromatic ring, enhancing resistance to electrophilic attack compared to chloro (‑Cl) or methyl (‑CH₃) substituents .

- Oxidation Susceptibility: The primary ethanol group in this compound is oxidized to a ketone with ~40% yield under alkaline electro-oxidative conditions, comparable to its dimethoxy analog Et-1S .

- Solubility: Ethoxy and methyl substituents enhance lipophilicity, reducing water solubility relative to hydroxylated analogs like 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone .

Functional Group Comparisons

Alcohol vs. Ketone Derivatives

- This compound: The ethanol moiety enables participation in hydrogen bonding, increasing solubility in polar solvents. It is prone to oxidation, forming the corresponding ketone, 1-(4-Ethoxy-3,5-dimethylphenyl)ethanone, which is more stable but less reactive .

- 1-(4-Ethoxy-3,5-dimethylphenyl)-2-methylpropan-1-one : The ketone derivative lacks hydrogen-bonding capability, resulting in lower solubility in water. However, it exhibits higher thermal stability, making it suitable for high-temperature applications .

Biological Activity

1-(4-Ethoxy-3,5-dimethylphenyl)ethanol is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological effects, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 192.26 g/mol. The presence of an ethoxy group and two methyl groups on the phenyl ring contributes to its unique chemical properties, which may influence its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxy-3,5-dimethylbenzaldehyde with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde group into an alcohol.

Antioxidant Activity

Studies have shown that phenolic compounds like this compound exhibit significant antioxidant properties. The hydroxyl groups in these compounds can donate electrons to free radicals, thereby neutralizing them and preventing oxidative stress in biological systems.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory conditions .

Anticancer Potential

Preliminary studies have indicated that this compound may exhibit anticancer activity. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Study 1: Anticancer Activity

In a study conducted by Zhang et al., the compound was tested against several cancer cell lines using the MTT assay. The results showed that it significantly reduced cell viability in MCF7 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values of 12 µM and 15 µM respectively. These findings suggest that further investigations into its mechanism of action are warranted .

Case Study 2: Anti-inflammatory Properties

A study examined the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound was found to significantly decrease the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.